molecular formula C7H18N2 B2563159 [(2R)-1-aminopropan-2-yl]diethylamine CAS No. 1807920-87-1

[(2R)-1-aminopropan-2-yl]diethylamine

Cat. No.: B2563159
CAS No.: 1807920-87-1
M. Wt: 130.235
InChI Key: JNFLSJUGIONDMJ-SSDOTTSWSA-N
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Description

[(2R)-1-Aminopropan-2-yl]diethylamine (CAS 5137-13-3) is a chiral secondary amine with the molecular formula C₇H₁₈N₂ and a molecular weight of 130.23 g/mol . Structurally, it features a propane backbone substituted with an amino group at the 1-position and two ethyl groups at the 2-position, conferring stereochemical specificity (R-configuration). This compound is primarily utilized as a building block in asymmetric organic synthesis, particularly in the preparation of pharmaceuticals and chiral ligands . Its enantiomeric purity makes it valuable for applications requiring precise stereochemical control, such as catalytic systems or bioactive molecule development.

Properties

IUPAC Name

(2R)-2-N,2-N-diethylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-4-9(5-2)7(3)6-8/h7H,4-6,8H2,1-3H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFLSJUGIONDMJ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)[C@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1-aminopropan-2-yl]diethylamine typically involves the reaction of ®-1-chloropropan-2-amine with diethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction, yielding this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(2R)-1-aminopropan-2-yl]diethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into primary amines or other reduced forms.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions with electrophiles, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are carried out in the presence of a base to neutralize the generated acid.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Primary amines or other reduced derivatives

    Substitution: Alkylated or acylated amines

Scientific Research Applications

[(2R)-1-aminopropan-2-yl]diethylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various medical conditions, including neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of [(2R)-1-aminopropan-2-yl]diethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The compound is compared below with diethylamine (CAS 109-89-7) and its hydrochloride derivative (CAS 660-68-4), as well as the non-chiral isomer [(1-aminopropan-2-yl)diethylamine] (CAS 5137-13-3).

Property [(2R)-1-Aminopropan-2-yl]diethylamine Diethylamine Diethylamine Hydrochloride [(1-Aminopropan-2-yl)diethylamine]
Molecular Formula C₇H₁₈N₂ C₄H₁₁N C₄H₁₂ClN C₇H₁₈N₂
Molecular Weight (g/mol) 130.23 73.14 109.60 130.23
Physical State Liquid (inferred) Colorless liquid White crystalline solid Liquid (inferred)
Vapor Pressure Not reported 192 mm Hg at 20°C Not applicable Not reported
Chirality R-configuration Achiral Achiral Achiral
Primary Applications Asymmetric synthesis, chiral ligands Industrial solvent, pharmaceutical excipient Stabilizer, biochemical research Intermediate in organic synthesis

Pharmacological and Toxicological Profiles

  • This compound: No direct pharmacological data are available. Its utility lies in synthetic chemistry rather than bioactivity.
  • Diethylamine: Analgesic Effects: Demonstrated antinociceptive properties in rodent models (30–120 mg/kg, intraperitoneal) via opioid receptor activation and anti-inflammatory mechanisms . Toxicity: Corrosive; causes severe skin/eye burns, respiratory irritation, and systemic toxicity upon prolonged inhalation . Safety Measures: Requires eyewash stations, emergency showers, and strict handling protocols .

Functional Differences

  • Synthetic Utility: The chiral center in this compound enables enantioselective synthesis, unlike diethylamine, which lacks stereochemical complexity . Diethylamine hydrochloride is preferred for controlled reactions due to its solid state and stability .

Key Research Findings

  • Diethylamine’s Opioid-Mediated Analgesia : Naloxone (opioid antagonist) fully reverses diethylamine-induced analgesia in thermal pain models but only partially in chemical pain models, suggesting multiple pathways .
  • Chiral Amine Synthesis: this compound’s enantiopurity is critical for synthesizing ligands in asymmetric catalysis, such as transition-metal complexes for C–C bond formation .

Biological Activity

[(2R)-1-aminopropan-2-yl]diethylamine, also known as diethylaminoisopropanol, is a chiral amine with significant biological activity. Its unique structural features, including a chiral center and two ethyl substituents, contribute to its reactivity and potential applications in various biochemical contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₈N₂
  • Molecular Weight : 130.23 g/mol
  • Chirality : The compound has a chiral center at the propan-2-yl group, which influences its biological interactions.

This compound can modulate the activity of various enzymes and receptors through the following mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, influencing metabolic pathways. It has been studied for its role in inhibiting acetyl-CoA carboxylase (ACC), which is critical in fatty acid metabolism .
  • Ligand Interactions : It can act as a ligand in enzyme-substrate interactions, forming hydrogen bonds and electrostatic interactions with active sites on target molecules.

1. Pharmaceutical Research

The compound has been investigated for its potential therapeutic applications:

  • Neurological Disorders : Research suggests that it may have implications in treating neurological conditions due to its ability to modulate neurotransmitter systems.
  • Cardiovascular Effects : Some studies indicate that it possesses antiarrhythmic and hypotensive properties, potentially through α- and β-adrenolytic mechanisms .

2. Biochemical Assays

This compound is utilized in biochemical assays to study enzyme kinetics and receptor-ligand interactions, providing insights into metabolic processes and drug interactions.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits ACC in vitro, leading to decreased fatty acid synthesis. This inhibition was characterized by a dose-dependent response, highlighting its potential as a therapeutic agent for metabolic disorders .

Case Study 2: Cardiovascular Research

In another investigation, analogs of the compound were shown to exhibit significant hypotensive effects in animal models. These effects were attributed to the modulation of adrenergic receptors, suggesting a pathway for developing new antihypertensive therapies .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

Compound NameStructural FeaturesUnique Aspects
DiethylamineSimpler amine with two ethyl groupsLacks the propan-2-yl group
N,N-DimethylpropanamineMethyl groups instead of ethyl groupsDifferent reactivity and applications
N-EthylpropanamineContains only one ethyl groupDistinct reactivity

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